N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide
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Overview
Description
N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide involves several steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of the Cyclopropyl and Piperidine Moieties: The final step involves coupling the cyclopropyl and piperidine moieties through an amide bond formation using reagents such as carbodiimides or acyl chlorides
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents such as alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications
Comparison with Similar Compounds
N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide can be compared with other piperidine derivatives:
This compound vs. Piperidine-4-carboxamide: The presence of the phenylcyclopropyl group in the former enhances its binding affinity and specificity for certain biological targets.
This compound vs. N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxylic acid: The amide group in the former provides better stability and solubility compared to the carboxylic acid group in the latter
Similar compounds include:
- Piperidine-4-carboxamide
- N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxylic acid
- N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxylate
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[(2-phenylcyclopropyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N2O/c19-16(13-6-8-17-9-7-13)18-11-14-10-15(14)12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2,(H,18,19) |
InChI Key |
ILTARTRLDPBUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCC2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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